molecular formula C7H4ClF3O2S B13553271 2-(Difluoromethyl)-5-fluorobenzene-1-sulfonylchloride

2-(Difluoromethyl)-5-fluorobenzene-1-sulfonylchloride

Cat. No.: B13553271
M. Wt: 244.62 g/mol
InChI Key: BNLCJSDLXZIOFN-UHFFFAOYSA-N
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Description

Molecular Structure and Formula 2-(Difluoromethyl)-5-fluorobenzene-1-sulfonylchloride (Molecular Formula: C₇H₄ClF₃O₂S) is a fluorinated sulfonyl chloride characterized by a benzene ring substituted with a difluoromethyl (-CF₂H) group at position 2, a fluorine atom at position 5, and a sulfonyl chloride (-SO₂Cl) group at position 1. Its SMILES notation is FC1=CC(=C(C=C1)S(=O)(=O)Cl)C(F)F, and its InChIKey is BNLCJSDLXZIOFN-UHFFFAOYSA-N .

Sulfonyl chlorides like this are pivotal intermediates in organic synthesis, particularly for constructing sulfonamides or sulfonate esters used in pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C7H4ClF3O2S

Molecular Weight

244.62 g/mol

IUPAC Name

2-(difluoromethyl)-5-fluorobenzenesulfonyl chloride

InChI

InChI=1S/C7H4ClF3O2S/c8-14(12,13)6-3-4(9)1-2-5(6)7(10)11/h1-3,7H

InChI Key

BNLCJSDLXZIOFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)S(=O)(=O)Cl)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-(Difluoromethyl)-5-fluorobenzene with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride derivative . The reaction is usually carried out at low temperatures to prevent decomposition and ensure high yield.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and scalability of the synthesis process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)-5-fluorobenzene-1-sulfonylchloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-5-fluorobenzene-1-sulfonylchloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various derivatives. The difluoromethyl group enhances the compound’s stability and reactivity, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A comparative analysis of structurally related sulfonyl chlorides reveals critical differences in substituents, electronic effects, and applications:

Compound Name Molecular Formula Substituents Molecular Weight Key Properties References
2-(Difluoromethyl)-5-fluorobenzene-1-sulfonylchloride C₇H₄ClF₃O₂S -CF₂H (position 2), -F (position 5) ~244.5 Balanced electron-withdrawing effects; potential for metabolic stability
2-(Difluoromethoxy)-5-fluorobenzene-1-sulfonyl chloride C₇H₄ClF₃O₃S -OCHF₂ (position 2), -F (position 5) 260.62 Enhanced electrophilicity due to oxygen; higher molecular weight
5-Cyano-2-fluorobenzene-1-sulfonyl chloride C₇H₃ClFNO₂S -CN (position 5), -F (position 2) ~235.6 Strong electron-withdrawing cyano group; increased reactivity toward nucleophiles
2,4-Dichloro-5-fluorobenzenesulfonyl chloride C₆H₂Cl₃FO₂S -Cl (positions 2,4), -F (position 5) ~279.4 High lipophilicity; steric hindrance from chlorine atoms

Reactivity and Electronic Effects

  • Electron-Withdrawing Groups (EWGs): The difluoromethyl group (-CF₂H) in the target compound exerts moderate electron withdrawal, stabilizing the sulfonyl chloride moiety while maintaining reactivity. In contrast, the cyano group (-CN) in ’s compound is a stronger EWG, significantly enhancing electrophilicity and reaction rates in nucleophilic substitutions .
  • Steric Effects: The dichloro-substituted analogue () exhibits reduced reactivity due to steric hindrance from bulkier chlorine atoms, limiting accessibility to the sulfonyl chloride group .

Physical and Pharmacological Implications

  • Melting Points and Solubility: While explicit data for the target compound are unavailable, notes that fluorinated carboxamides exhibit melting points between 134–190°C, suggesting analogous sulfonyl chlorides may have similar thermal stability .
  • Bioavailability and Stability: Fluorine’s role in enhancing metabolic stability and bioavailability () supports the utility of the target compound in drug development. The difluoromethyl group may reduce oxidative metabolism compared to non-fluorinated analogues, extending half-life .

Biological Activity

2-(Difluoromethyl)-5-fluorobenzene-1-sulfonylchloride is a fluorinated sulfonamide compound that has garnered interest in pharmaceutical chemistry due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₄ClF₃O₃S, with a molecular weight of approximately 260.62 g/mol. The compound features a difluoromethyl group and a sulfonyl chloride functional group, which contribute to its reactivity and potential interactions with biological systems.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Preparation of the difluoromethyl group : This can be achieved through various methods such as the reaction of aryl halides with difluoromethylating agents.
  • Formation of the sulfonyl chloride : The introduction of the sulfonyl chloride group is often accomplished via chlorosulfonic acid or similar reagents.

The synthetic pathways may vary depending on the specific conditions and desired purity levels.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how variations in structure influence biological activity:

Compound NameStructure FeaturesUnique Properties
2-(Difluoromethoxy)-4-fluorobenzenesulfonyl chlorideSimilar sulfonyl chloride groupDifferent positioning of fluorine affects reactivity
3-(Difluoromethoxy)-5-fluorobenzene-1-sulfonamideContains difluoromethoxy and sulfonyl groupsExhibits inhibitory effects on TGF-β1-induced epithelial–mesenchymal transformation (EMT)
5-Fluoro-2-nitrophenolLacks sulfonyl chloride but has fluorineUsed as a precursor for various synthetic routes

This table illustrates how structural modifications can lead to distinct biological properties, emphasizing the need for further research on this compound.

Case Studies and Research Findings

Research into similar fluorinated compounds has demonstrated their potential therapeutic applications:

  • Inhibition of TGF-β1 : Studies have shown that compounds analogous to this compound can inhibit TGF-β1-induced EMT in cellular models, suggesting potential use in treating fibrotic diseases.
  • Metabolic Stability : The presence of fluorine atoms typically enhances the metabolic stability of compounds, which is crucial for their efficacy as therapeutic agents .

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